3-methyl-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide
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Overview
Description
3-methyl-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide is a compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by its unique structure, which includes a methyl group, a propyl group, and a benzamide moiety.
Preparation Methods
The synthesis of 3-methyl-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the methyl and propyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.
Chemical Reactions Analysis
3-methyl-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
3-methyl-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-methyl-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide can be compared with other benzodiazole derivatives, such as:
Telmisartan: A compound with a similar benzodiazole core used as an antihypertensive agent.
Omeprazole: Another benzodiazole derivative used as a proton pump inhibitor for treating acid-related disorders.
Albendazole: A benzimidazole derivative used as an anthelmintic agent.
Properties
IUPAC Name |
3-methyl-N-[(1-propylbenzimidazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-3-11-22-17-10-5-4-9-16(17)21-18(22)13-20-19(23)15-8-6-7-14(2)12-15/h4-10,12H,3,11,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWMLTKRAIYTSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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